Pancreatic Lipase Inhibitory Potency: Target Compound vs. Unprotected Analogue
In a direct enzymatic assay, the target compound inhibited porcine pancreatic lipase with an IC50 of 850 nM, while the closely related analogue lacking the tert-butoxycarbonyl (Boc) group on the tertiary alcohol showed an IC50 of 3,200 nM under identical conditions [1]. This 3.8-fold potency difference demonstrates that the intact Boc-protected moiety is critical for achieving higher binding affinity, not merely a passive protecting group.
Free alcohol analogue: 3,200 nM
3.8-fold lower IC50
| Evidence Dimension | Inhibitory potency (IC50) against porcine pancreatic lipase |
|---|---|
| Target Compound Data | IC50 = 850 nM |
| Comparator Or Baseline | 4-[4-(1-Hydroxy-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester (free tertiary alcohol); IC50 = 3,200 nM |
| Quantified Difference | 3.8-fold lower IC50 (higher potency) for the target compound |
| Conditions | Inhibition of porcine pancreatic lipase using p-nitrophenyl butyrate as substrate, pre-incubation for 15 minutes before substrate addition. |
Why This Matters
This head-to-head data directly justifies the procurement of the Boc-protected form over the unprotected alcohol for any biological screening campaign targeting lipase enzymes, as the inactive protecting group contributes significantly to target engagement.
- [1] BindingDB. BDBM50367211 (CHEMBL4165339). IC50 data for porcine pancreatic lipase inhibition. Primary data from ChEMBL. View Source
